molecular formula C19H22N4O2S B2401400 4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one CAS No. 946372-03-8

4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one

Cat. No. B2401400
CAS RN: 946372-03-8
M. Wt: 370.47
InChI Key: AWIVENAJTZEPMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Synthesis and Antibacterial Evaluation : Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and demonstrated significant antibacterial activities, suggesting potential applications in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
  • Antimicrobial Activity of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds : The synthesis of specific arylazopyrazole pyrimidone derivatives showed promising results in antimicrobial activity against various bacterial and fungal strains, indicating their potential in antimicrobial therapy (Sarvaiya, Gulati, & Patel, 2019).

Antitumor and Anticancer Applications

  • Synthesis and Antitumor Activity : Research on new pyrido[2,3-d]pyrimidine derivatives showed that they possess potent antitumor activities, highlighting their potential as anticancer agents (Gineinah, Nasr, Badr, & El-Husseiny, 2013).
  • Synthesis and Biological Evaluation of Novel Pyrazolopyrimidines : A study on novel pyrazolopyrimidines derivatives showed their anticancer and anti-5-lipoxygenase agents' potential, suggesting applications in cancer treatment and inflammation control (Rahmouni et al., 2016).

Enzymatic Activity and Synthesis Applications

  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters : The study demonstrated the effectiveness of synthesized compounds in enhancing the reactivity of cellobiase, an enzyme important in bioconversion processes, indicating potential applications in biotechnology and pharmaceuticals (Abd & Awas, 2008).
  • Synthesis, Anti-tubercular Evaluation, and Molecular Docking Studies : This research highlights the synthesis of nitrogen-rich hybrid motifs showing significant activity against mycobacterium tuberculosis, suggesting their role in treating tuberculosis (Vavaiya et al., 2022).

Mechanism of Action

The compound or its derivatives have been used as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme responsible for hydrolyzing acetylcholine in the brain, and inhibitors of this enzyme are used in the treatment of Alzheimer’s disease .

properties

IUPAC Name

4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-17(13-26-18-15-7-4-8-16(15)20-19(25)21-18)23-11-9-22(10-12-23)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIVENAJTZEPMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)N=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one

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